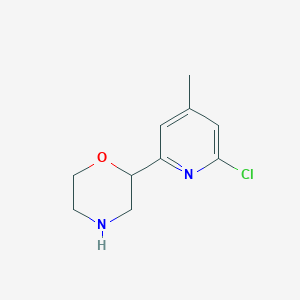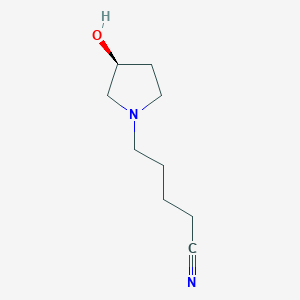
(S)-5-(3-Hydroxypyrrolidin-1-YL)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(3-Hydroxypyrrolidin-1-YL)pentanenitrile is a chemical compound with a unique structure that includes a hydroxypyrrolidine ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(3-Hydroxypyrrolidin-1-YL)pentanenitrile typically involves the reaction of a suitable pyrrolidine derivative with a nitrile-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction. The process may also involve steps like hydrogenation, oxidation, or cyclization to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(3-Hydroxypyrrolidin-1-YL)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like thionyl chloride or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(S)-5-(3-Hydroxypyrrolidin-1-YL)pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-5-(3-Hydroxypyrrolidin-1-YL)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, leading to changes in their activity or function. The compound may also influence signaling pathways and cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-Hydroxypyrrolidin-1-ylpropanenitrile
- (S)-3-Hydroxypyrrolidin-1-ylbutanenitrile
- (S)-3-Hydroxypyrrolidin-1-ylhexanenitrile
Uniqueness
(S)-5-(3-Hydroxypyrrolidin-1-YL)pentanenitrile is unique due to its specific chain length and the position of the hydroxyl group, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
5-[(3S)-3-hydroxypyrrolidin-1-yl]pentanenitrile |
InChI |
InChI=1S/C9H16N2O/c10-5-2-1-3-6-11-7-4-9(12)8-11/h9,12H,1-4,6-8H2/t9-/m0/s1 |
Clé InChI |
HFKPQNYCIIUVFS-VIFPVBQESA-N |
SMILES isomérique |
C1CN(C[C@H]1O)CCCCC#N |
SMILES canonique |
C1CN(CC1O)CCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
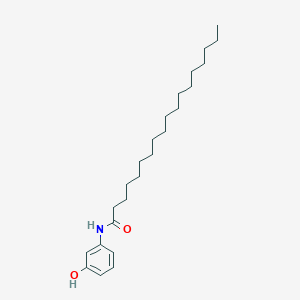
![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)

![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)
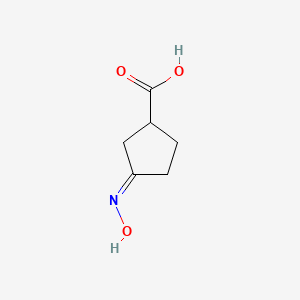
![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
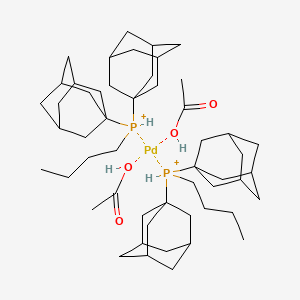
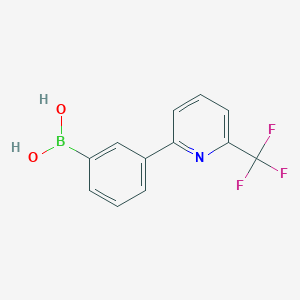
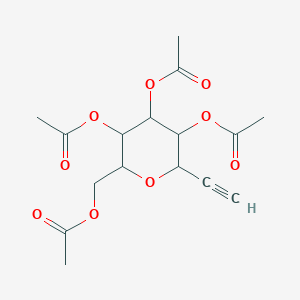
![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
